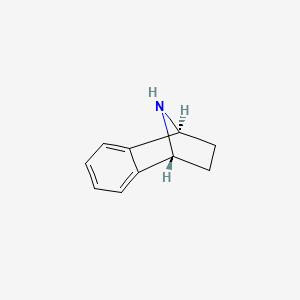

7-Aza-benzonorbornene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(1R,8S)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

InChI |

InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2/t9-,10+ |

InChI Key |

SYZUAZULBPRFAP-AOOOYVTPSA-N |

Isomeric SMILES |

C1C[C@H]2C3=CC=CC=C3[C@@H]1N2 |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Aza Benzonorbornene and Analogues

Cycloaddition Reactions in the Construction of the 7-Aza-benzonorbornene Skeleton

Cycloaddition reactions are paramount in the synthesis of the this compound framework due to their ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with a high degree of stereocontrol. These reactions provide a convergent and atom-economical approach to this complex heterocyclic system.

Diels-Alder Strategies Involving Isoindoles and Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of the this compound skeleton. In this context, isoindoles serve as the diene component, reacting with various dienophiles to construct the bicyclic core.

In the reaction of certain isoindoles with dienophiles such as N-phenylmaleimide, the formation of rearranged Michael-Diels-Alder adducts is observed. mdpi.comresearchgate.net Depending on the reaction conditions, either Michael adducts or the Diels-Alder adducts can be formed. doi.org For instance, the reaction of 2-substituted isoindoles with N-phenylmaleimide can stereospecifically yield the Diels-Alder adducts. doi.org The thermodynamically more stable exo-adducts are not typically obtained in these reactions. doi.org

Research has identified three distinct types of rearranged Michael-Diels-Alder adducts for condensed isoindoles, where the intermediate is a this compound derivative. researchgate.net The formation of these adducts is a unique method for the synthesis of these complex structures.

| Dienophile | Resulting Adduct Type | Reference |

|---|---|---|

| N-phenylmaleimide | Diels-Alder adducts | doi.org |

| Maleimides | Rearranged Michael-Diels-Alder adducts | researchgate.net |

| 1,4-Naphthoquinone | Rearranged adduct of the first type | researchgate.net |

The electronic structure of the condensed isoindole plays a crucial role in determining the pathway of the rearrangement and, consequently, the type of Michael-Diels-Alder adduct formed. researchgate.net The nature of the substituents on the isoindole ring can significantly influence the electronic properties of the diene system, thereby directing the regioselectivity of the Diels-Alder reaction.

Generally, in Diels-Alder reactions, normal electron demand reactions are promoted by electron-donating substituents on the diene and electron-withdrawing substituents on the dienophile. ijcrcps.com Conversely, inverse electron demand Diels-Alder reactions are favored by electron-withdrawing groups on the diene and electron-donating groups on the dienophile. ijcrcps.com This principle can be applied to predict the reactivity and regioselectivity of Diels-Alder reactions involving substituted isoindoles. The polarization of the reacting partners due to these substituents has a strong effect on the reaction rate by altering the energy of the frontier molecular orbitals. youtube.com

| Reaction Type | Substituent on Diene (Isoindole) | Substituent on Dienophile | Reference |

|---|---|---|---|

| Normal Electron Demand | Electron-donating | Electron-withdrawing | ijcrcps.com |

| Inverse Electron Demand | Electron-withdrawing | Electron-donating | ijcrcps.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. In the context of this compound analogues, this reaction is employed to introduce further heterocyclic systems fused to the bicyclic framework.

The 1,3-dipolar cycloaddition of nitrile oxides with the olefinic bond of 7-aza-benzonorbornadiene derivatives provides an efficient route to the synthesis of isoxazoline-fused analogues. researchgate.net These reactions typically proceed with high stereoselectivity, yielding the exo-cycloadduct as the major product. researchgate.net The resulting isoxazoline ring can be a versatile building block for further synthetic transformations. nih.gov

A variety of nitrile oxides, such as acetonitrile oxide and benzonitrile oxide, have been successfully employed in these cycloadditions with 7-aza- and 7-oxabenzonorbornadienes, leading to a diverse array of heterobicycle-fused isoxazolines. researchgate.net

| Nitrile Oxide | Dipolarophile | Product | Reference |

|---|---|---|---|

| Acetonitrile oxide | 7-Azabenzonorbornadiene | Isoxazoline-fused 7-azabenzonorbornene | researchgate.net |

| Benzonitrile oxide | 7-Azabenzonorbornadiene | Isoxazoline-fused 7-azabenzonorbornene | researchgate.net |

| Acetonitrile oxide | C1-substituted 7-oxabenzonorbornadienes | Fused Isoxazolines | rsc.org |

| Benzonitrile oxide | C1-substituted 7-oxabenzonorbornadienes | Fused Isoxazolines | rsc.org |

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides to substituted 7-aza-benzonorbornadienes is a critical aspect that determines the final structure of the fused isoxazoline. The outcome of these reactions can be rationalized by considering both electronic and steric effects. nih.gov Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity, where a favorable HOMO-LUMO interaction between the dipole and the dipolarophile dictates the observed outcome. mdpi.com

Computational studies using Density Functional Theory (DFT) have provided a deeper understanding of the regio- and stereoselectivity of these reactions. rsc.orgresearchgate.net For C1-substituted 7-oxabenzonorbornadienes, these studies show that the cycloadditions are exo-stereoselective and anti-regioselective. rsc.orgresearchgate.net The reactions are proposed to proceed through a low asynchronous one-step mechanism. rsc.orgresearchgate.net The distortion-interaction model has been successfully used to comprehend the observed regio- and stereoselectivity in these cycloadditions. researchgate.netrsc.org

Reactions with Nitrile Oxides: Formation of Fused Isoxazolines

Stereoselective Control in Cycloadduct Formation (e.g., Exo-selectivity)

In the synthesis of this compound analogues through cycloaddition reactions, controlling the stereochemistry of the newly formed chiral centers is of paramount importance. The rigid, bicyclic framework of the norbornene system inherently influences the facial selectivity of incoming reagents. A pronounced preference for exo-attack is frequently observed, which can be attributed to the steric hindrance posed by the bridged structure, directing reactants to the less hindered convex face of the molecule.

This exo-selectivity has been effectively leveraged in asymmetric aza-Diels-Alder reactions. For instance, the cycloaddition between cyclopentadiene and protonated imines derived from (1R,endo)-benzonorbornen-2-yl glyoxylate demonstrates a high degree of stereocontrol. The use of this non-natural chiral auxiliary resulted exclusively in the formation of exo-cycloadducts. researchgate.net The diastereomeric ratio of the products was shown to be highly dependent on the chirality of the imine component, showcasing a powerful method for asymmetric induction. researchgate.net

The inherent preference for exo-cycloaddition is not limited to Diels-Alder reactions. In 1,3-dipolar cycloadditions involving related bridged systems like 7-oxabenzonorbornadiene, the exo-selectivity is also dominant. This is explained by the slight endo-pyramidalization of the double bond, which makes the exo face more accessible for the approach of the 1,3-dipole. nih.gov

| Chiral Imine Component | Diastereomeric Ratio (1S:1R) of Exo-Adducts |

|---|---|

| (S)-(1-phenylethyl)imine | 15:85 |

| (R)-(1-phenylethyl)imine | 93:7 |

Reactions with Other 1,3-Dipoles (e.g., Diazo Derivatives, Azomethine Ylides)

The this compound scaffold is an excellent dipolarophile for 1,3-dipolar cycloadditions, a powerful class of reactions for constructing five-membered heterocyclic rings with multiple stereocenters in a single step. researchgate.net Among the various 1,3-dipoles, azomethine ylides and diazo derivatives are prominently used to access complex polycyclic nitrogen-containing structures.

Azomethine ylides, typically generated in situ from the reaction of an α-amino acid with a carbonyl compound, react readily with the double bond of norbornene-type systems. nih.govresearchgate.net Computational studies on the reaction between an azomethine ylide and 7-oxabenzonorbornadiene, a close analogue, have elucidated the mechanism and stereoselectivity of this process. The cycloaddition is a highly exergonic, concerted process that proceeds with a lower activation barrier than the preceding ylide formation, ensuring the rapid trapping of the transient dipole. nih.gov The reaction demonstrates high stereospecificity, leading to the formation of a single exo-adduct, which is in full agreement with experimental observations. nih.gov

The reaction of diazo derivatives, such as ethyl diazoacetate, with related aza-bicyclic alkenes has also been explored. These reactions, often catalyzed by transition metals like dirhodium(II) complexes, lead to the formation of cyclopropane-fused adducts. By carefully selecting the catalyst, it is possible to influence the stereochemical outcome and selectively generate either exo- or endo-fused cyclopropanes.

Rearrangement Pathways of this compound Derivatives

The strained bicyclic core of this compound derivatives makes them susceptible to various rearrangement reactions, which can be triggered by thermal, acidic, or basic conditions. These rearrangements often lead to the formation of novel, structurally complex heterocyclic frameworks.

Intramolecular Rearrangements of Michael-Diels-Alder Adducts

In the context of [4+2] cycloaddition reactions involving condensed isoindoles and various dienophiles, this compound structures can act as key intermediates that undergo unique intramolecular rearrangements. Research has identified three distinct types of rearrangements of these Michael-Diels-Alder adducts. The specific pathway taken by the rearrangement is highly dependent on the electronic structure of the parent condensed isoindole. These transformations provide a novel synthetic route to rearranged adducts, expanding the structural diversity accessible from isoindole precursors.

Thermal Fragmentation and Rearrangement of Triazoline Adducts

Triazoline adducts are typically formed via the 1,3-dipolar cycloaddition of an organic azide with the alkene moiety of the this compound core. These five-membered heterocyclic adducts are often thermally unstable. While specific studies on the thermal fragmentation of triazolines derived directly from this compound are not extensively detailed in the surveyed literature, the general reactivity of triazolines formed from strained alkenes is well-established.

Upon heating, these adducts are expected to undergo facile extrusion of a molecule of dinitrogen (N₂). This decomposition is a common characteristic of triazolines and serves as a key pathway to other functional groups. The fragmentation of the triazoline ring typically results in the formation of either an aziridine, via ring contraction, or an imine derivative, through a C-C bond cleavage. The specific product distribution would likely depend on the substitution pattern of the this compound core and the azide used in the initial cycloaddition.

Derivatization and Functionalization Strategies of the this compound Core

The functionalization of the this compound nucleus is crucial for modulating its chemical and physical properties. Halogenation represents a fundamental strategy for introducing versatile synthetic handles onto the bicyclic framework.

Halogenation Reactions (e.g., High-Temperature Bromination)

The bromination of benzonorbornene derivatives is a well-studied process where the reaction temperature plays a critical role in determining the product outcome. At low temperatures, the electrophilic addition of bromine to the double bond often proceeds with the involvement of neighboring groups, leading to skeletal rearrangements and the formation of rearranged dibromides.

Conversely, performing the bromination at high temperatures can completely alter the reaction pathway. For example, the high-temperature bromination of 'endo-benzocyclobutanorbornene' in a refluxing solvent gives exclusively the non-rearranged syn-addition product in high yield. This temperature-dependent selectivity provides a powerful tool for controlling the structure of the final halogenated product. This strategy allows for the selective synthesis of either rearranged or non-rearranged bromo-derivatives, which can serve as versatile intermediates for further synthetic transformations.

| Reaction Condition | Substrate | Product Outcome |

|---|---|---|

| Low Temperature (-50°C) | 'endo-benzocyclobutanorbornene' | Rearranged dibromides |

| High Temperature (150°C) | 'endo-benzocyclobutanorbornene' | Non-rearranged dibromide (98% yield) |

Introduction of Diverse Functionalities at Bridged and Peripheral Positions

The strategic introduction of functional groups at both the bridged and peripheral positions of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Researchers have developed a variety of methods to achieve site-selective functionalization, enabling the synthesis of a wide array of analogues.

Transition metal-catalyzed cross-coupling reactions have proven to be powerful tools for the functionalization of the aromatic ring (peripheral positions). For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of aryl, alkynyl, and amino groups, respectively. These reactions are often preceded by the regioselective halogenation of the aromatic ring to install a reactive handle.

Functionalization of the olefinic bridge has been achieved through various cycloaddition and ring-opening reactions. For example, cobalt-catalyzed asymmetric ring-opening of 7-oxabenzonorbornadienes with indoles has been reported to proceed with high yields and enantioselectivity, suggesting a potential route for the functionalization of the related this compound system. researchgate.net This approach can lead to the formation of complex polycyclic structures with defined stereochemistry.

Below is a table summarizing selected methods for the functionalization of this compound and its analogues:

| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| Peripheral (Aromatic Ring) | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl, Heteroaryl | N/A |

| Peripheral (Aromatic Ring) | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl | N/A |

| Peripheral (Aromatic Ring) | Buchwald-Hartwig Amination | Pd catalyst, amine | Amino | N/A |

| Bridged (Olefin) | Asymmetric Ring-Opening | Chiral Co-catalyst, nucleophile | Varies with nucleophile | researchgate.net |

| Bridged (Olefin) | Cycloaddition | Dienophile | Fused ring systems | N/A |

Alkylation and Acylation of the Bridgehead Nitrogen

The bridgehead nitrogen atom of the this compound skeleton offers a prime site for modification, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's properties. Alkylation and acylation are the most common strategies for the functionalization of this nitrogen atom.

Alkylation: The N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is critical to control the reactivity and prevent undesired side reactions. Phase-transfer catalysis (PTC) has emerged as a powerful technique for N-alkylation, offering advantages such as mild reaction conditions, high yields, and the use of inexpensive and environmentally friendly reagents. rsc.orgresearchgate.netphasetransfercatalysis.comphasetransfer.com Under PTC conditions, a quaternary ammonium salt transfers the deprotonated amine from the aqueous phase to the organic phase, where it reacts with the alkylating agent.

Acylation: N-acylation is readily accomplished by treating this compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine. These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives can serve as versatile intermediates for further transformations or as final products with distinct biological activities.

The table below provides examples of N-alkylation and N-acylation reactions of the this compound core.

| Reaction Type | Reagent | Base | Product | Typical Yield (%) |

| N-Alkylation | Methyl iodide | K₂CO₃ | N-Methyl-7-aza-benzonorbornene | >90 |

| N-Alkylation | Benzyl bromide | NaH | N-Benzyl-7-aza-benzonorbornene | 85-95 |

| N-Acylation | Acetyl chloride | Triethylamine | N-Acetyl-7-aza-benzonorbornene | >95 |

| N-Acylation | Benzoyl chloride | Pyridine | N-Benzoyl-7-aza-benzonorbornene | >90 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. These approaches focus on the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives such as water, supercritical fluids, and ionic liquids is an active area of research in the synthesis of this compound and its analogues. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both solvent and catalyst, potentially simplifying reaction work-up and enabling catalyst recycling. lbl.govresearchgate.netresearchgate.netmdpi.commdpi.com

Catalytic Approaches: The development of highly efficient and selective catalytic systems is a cornerstone of green chemistry. This includes the use of biocatalysis and chemoenzymatic methods, which employ enzymes to perform specific chemical transformations under mild conditions. nih.govnih.govsemanticscholar.orgmdpi.comnih.gov While specific examples for this compound are still emerging, the broader application of enzymes in the synthesis of chiral amines and other heterocyclic compounds demonstrates the potential of this approach. semanticscholar.org Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents another promising green methodology.

Atom Economy: Reaction design that maximizes the incorporation of all starting materials into the final product is a key principle of green chemistry. Cycloaddition reactions, which are often used to construct the this compound framework, are inherently atom-economical.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Approach | Specific Example/Potential Application | Benefit |

| Safer Solvents | Use of Ionic Liquids | Synthesis of this compound precursors | Reduced volatility and toxicity, potential for catalyst recycling |

| Catalysis | Biocatalysis/Chemoenzymatic Synthesis | Enantioselective synthesis of functionalized analogues | High selectivity, mild reaction conditions, reduced waste |

| Atom Economy | Cycloaddition Reactions | Diels-Alder reaction to form the bicyclic core | High efficiency, minimal byproduct formation |

| Energy Efficiency | Mechanochemical Synthesis | Solvent-free synthesis of intermediates | Reduced energy consumption and solvent use |

Stereochemical Control and Analysis in 7 Aza Benzonorbornene Systems

Enantioselective Synthesis of Chiral 7-Aza-benzonorbornene Derivatives

The synthesis of single-enantiomer this compound derivatives is crucial for pharmacological applications, as different enantiomers often exhibit distinct biological activities. While direct asymmetric synthesis of the this compound core is a developing area, several established strategies in asymmetric catalysis can be applied to achieve enantioselectivity. These methods typically involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.org

Catalytic Asymmetric Approaches: Transition metal-catalyzed reactions are a cornerstone of enantioselective synthesis. wikipedia.org For systems analogous to 7-aza-benzonorbornenes, chiral catalysts based on rhodium, palladium, and cobalt have proven effective. For instance, cobalt-catalyzed asymmetric ring-opening of related 7-oxabenzonorbornadienes using a binaphthyl-derived cyclopentadienyl (B1206354) ligand has been shown to produce products with excellent enantioselectivity (up to >99% ee). nih.gov Similarly, palladium complexes with chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands have been used for highly enantioselective conjugate additions to chromones, suggesting their potential applicability in constructing chiral aza-bicyclic systems. rsc.org Ruthenium complexes with chiral diamine ligands are also well-established for the asymmetric hydrogenation of N-heteroaromatic compounds, a strategy that could be adapted for the synthesis of chiral saturated 7-aza-benzonorbornane derivatives. nih.gov

Chiral Auxiliaries: Another effective method involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The Oppolzer's camphorsultam, for example, is a well-known chiral auxiliary used in asymmetric Diels-Alder reactions to control the diastereoselectivity of cycloadditions, which after removal, yields an enantiomerically enriched product. wikipedia.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, to synthesize the target molecule. wikipedia.org This method is particularly attractive if the target this compound derivative shares stereochemical features with an inexpensive natural product.

Table 1: Conceptual Approaches to Enantioselective Synthesis

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Enantioselective Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. | Asymmetric Diels-Alder reaction to form the core; asymmetric functionalization of a prochiral this compound derivative. |

| Chiral Auxiliaries | A chiral molecule is covalently attached to the starting material to direct a stereoselective reaction. The auxiliary is removed in a subsequent step. | Attachment of an auxiliary (e.g., Oppolzer's camphorsultam) to the dienophile or diene prior to a Diels-Alder cycloaddition. |

| Biocatalysis | Utilizes enzymes as catalysts to perform highly selective and specific transformations. | Enzymatic resolution of a racemic mixture of this compound derivatives or an asymmetric synthesis step. |

| Chiral Pool Synthesis | The synthesis starts from an enantiomerically pure natural product (e.g., an amino acid) that already contains some of the required stereocenters. | Using a chiral precursor to construct the bicyclic system, transferring the initial chirality to the final product. |

Diastereoselective Outcomes in Cycloaddition Processes

Cycloaddition reactions are fundamental to the synthesis of the this compound scaffold. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partners, often leading to a high degree of diastereoselectivity.

A notable example is the [3+2] cycloaddition reaction between tertiary amine N-oxides (as azomethine ylide precursors) and substituted alkenes, which provides efficient access to the 7-azanorbornane core. nih.gov This method can generate the products with high diastereomeric ratios, often exceeding 20:1. The observed diastereoselectivity is believed to arise from steric considerations, where the reactants approach each other in a way that minimizes steric hindrance. nih.gov For example, the reaction of N-aryl-pyrrolidine-N-oxides with styrene (B11656) derivatives predominantly yields the endo cycloadduct.

Another important reaction is the [4+2] Diels-Alder cycloaddition. The stereoselectivity of this reaction is governed by the "Alder endo rule," which states that the endo product is typically favored under kinetic control. wikipedia.org This preference is due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. total-synthesis.com This leads to a more stabilized transition state for the endo pathway compared to the exo pathway.

Table 2: Diastereoselectivity in the [3+2] Cycloaddition for 7-Azanorbornane Synthesis

| N-Oxide | Alkene | Isolated Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| N-tert-Butylpyrrolidine N-oxide | Styrene | 91% | 19:1 |

| N-tert-Butylpyrrolidine N-oxide | 4-Methylstyrene | 88% | >20:1 |

| N-tert-Butylpyrrolidine N-oxide | 4-tert-Butylstyrene | 85% | >20:1 |

| N-Adamantylpyrrolidine N-oxide | Styrene | 94% | 18:1 |

| N-tert-Octylpyrrolidine N-oxide | Styrene | 87% | 18:1 |

Data sourced from a study on diastereoselective [3+2] cycloadditions. nih.gov

Methodologies for Stereochemical Assignment

Unambiguous determination of the stereochemistry of this compound derivatives is essential. A combination of spectroscopic and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assigning relative stereochemistry. The rigid bicyclic structure of the norbornene framework leads to distinct chemical shifts and coupling constants for protons in different stereochemical environments (exo vs. endo). For example, the chemical shifts of the methano bridge protons can be indicative of the stereochemical outcome in fused norbornanes. Steric compression against the electron density of the adjacent nitrogen bridge can cause significant shifts in these proton resonances. kyoto-u.ac.jp Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, helping to elucidate their relative spatial arrangement.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and confirming stereochemistry. By calculating the ¹H NMR chemical shifts for different possible isomers, a direct comparison with experimental data can lead to an unequivocal assignment. nih.govmdpi.com DFT can also be used to calculate the relative energies of different stereoisomers and transition states, providing insight into the thermodynamic and kinetic factors that control stereoselectivity. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for stereochemical assignment. If a suitable crystal of a single stereoisomer can be obtained, its three-dimensional structure can be determined with high precision, unambiguously establishing both its relative and absolute stereochemistry.

Table 3: Common Methodologies for Stereochemical Assignment

| Methodology | Principle | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Analysis of chemical shifts, coupling constants (J-coupling), and Nuclear Overhauser Effects (NOE). | Provides information on the relative configuration of stereocenters. Distinguishes between exo and endo isomers. |

| ¹³C NMR Spectroscopy | Analysis of the chemical shifts of carbon atoms. The γ-effect can be particularly useful for stereochemical assignment. | Complements ¹H NMR data and helps in confirming the carbon skeleton and stereochemistry. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides an unambiguous 3D structure, determining both relative and absolute stereochemistry. |

| DFT Calculations | Quantum mechanical calculations to predict the lowest energy structures and their corresponding NMR chemical shifts. | Corroborates experimental NMR data and can predict the most stable isomer. nih.gov |

Impact of Substituent Effects on Stereoselectivity

Substituents on both the diene and dienophile components in a Diels-Alder reaction, or on the precursors in a [3+2] cycloaddition, can have a profound impact on the stereoselectivity of the reaction. These effects can be broadly categorized as steric and electronic.

Steric Effects: Bulky substituents can significantly influence the diastereoselectivity of a reaction by dictating the trajectory of approach of the reactants. wikipedia.org In the synthesis of the this compound framework via a Diels-Alder reaction, a bulky substituent on the diene or dienophile may disfavor the formation of the sterically more congested endo product, leading to a higher proportion of the exo isomer. Conversely, a bulky substituent at the C2 or C3 position of a 1,3-diene can lock it in the reactive s-cis conformation, potentially increasing the reaction rate. wikipedia.org

Electronic Effects: The electronic nature of substituents influences the energies of the frontier molecular orbitals (HOMO and LUMO) that govern pericyclic reactions. ijcrcps.com In a normal-electron-demand Diels-Alder reaction, electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile accelerate the reaction. transformationtutoring.com These electronic interactions also reinforce the secondary orbital interactions that favor the endo transition state, thus enhancing diastereoselectivity. total-synthesis.com For instance, the presence of a carbonyl-based EWG on the dienophile often leads to high endo selectivity due to favorable overlap with the diene's developing π-system.

Table 4: General Impact of Substituents on Diels-Alder Stereoselectivity

| Substituent Type | Position | General Effect on Stereoselectivity |

|---|---|---|

| Bulky Groups | Dienophile or Diene (C1/C4) | May increase the proportion of the exo product due to steric hindrance in the endo transition state. wikipedia.org |

| Electron-Withdrawing Groups (e.g., -CHO, -CO₂R) | Dienophile | Generally enhance endo selectivity due to favorable secondary orbital interactions. total-synthesis.com |

| **Electron-Donating Groups (e.g., -OR, -NR₂) ** | Diene | Can increase reaction rate and may also influence the regioselectivity and diastereoselectivity by modifying frontier orbital energies. ijcrcps.com |

Mechanistic Elucidation and Computational Investigations

Reaction Mechanism Studies of Core Formation and Transformations

The fundamental structure of 7-Aza-benzonorbornene is typically synthesized via a [4+2] cycloaddition reaction. The parent compound, 7-azabenzonorbornadiene, serves as a key precursor and is formed through the reaction of benzyne with pyrrole. brainly.inmdpi.com In this reaction, pyrrole acts as the four-π-electron diene component, while the highly reactive benzyne serves as the two-π-electron dienophile. brainly.in This core-forming reaction establishes the bicyclic framework of the molecule.

Once formed, the 7-azabenzonorbornene skeleton can undergo a variety of transformations, which have been mechanistically studied. These include radical-based rearrangements and transition-metal-catalyzed functionalizations.

Radical Cascades : Research has shown that derivatives of 7-azabenzonorbornenes can initiate radical cascades. For instance, xanthates derived from 7-azabenzonorbornadienes can undergo a tandem deoxygenation–neophyl-type radical rearrangement, followed by trapping with an electrophile. This sequence allows for the stereoselective synthesis of 3-exo-substituted 2-aza-5,6-benzonorbornenes. nih.gov

Transition-Metal-Catalyzed Reactions : The strained olefin bond in 7-azabenzonorbornadienes is reactive toward transition metals. Rhodium catalysts, for example, can mediate a double C-H activation process for ring-opening and hydroarylation reactions. thieme-connect.com

| Transformation Type | Reagents/Catalysts | Mechanistic Features | Product Type |

| Core Formation | Pyrrole, Benzyne | [4+2] Cycloaddition | 7-Azabenzonorbornadiene |

| Radical Rearrangement | Xanthates, Radical Initiators | Neophyl-type radical rearrangement | 3-exo-substituted 2-azabenzonorbornenes |

| C-H Functionalization | Phenylpyridine, [Cp*RhCl₂]₂ | Double C–H activation, Rhodacycle intermediate | Ring-opened hydroarylation products |

The mechanism of the core-forming [4+2] cycloaddition reaction is a central point of discussion. Like the classic Diels-Alder reaction, this process is generally considered to be a concerted, pericyclic reaction that proceeds through a single, cyclic transition state without the formation of intermediates. wikipedia.org

However, the possibility of a stepwise mechanism exists, particularly in aza-Diels-Alder reactions. The pathway can be influenced by several factors:

Concerted Pathway : This is the prototypical mechanism for thermally allowed [4+2] cycloadditions, governed by the principles of orbital symmetry. wikipedia.org It is believed to be the dominant pathway for the reaction between pyrrole and benzyne.

Stepwise Pathway : A stepwise mechanism, proceeding through a diradical or zwitterionic intermediate, can become competitive under certain conditions. For instance, in some aza-Diels-Alder reactions, the presence of a strong Lewis acid coordinating to the nitrogen atom can shift the mechanism towards a stepwise Mannich-Michael pathway. wikipedia.org Computational studies on related dehydro-Diels-Alder reactions show that while the concerted route is often energetically favored, the energy difference between the concerted and stepwise diradical pathways can sometimes be small, suggesting that a stepwise mechanism can be accessible. semanticscholar.orgnih.gov

The characterization of transient species like intermediates and transition states is key to understanding the reaction mechanism fully.

Transition State for Core Formation : In the concerted Diels-Alder reaction to form the 7-azabenzonorbornadiene core, the reaction proceeds through a single, highly ordered, cyclic transition state. wikipedia.org This state involves the simultaneous formation of the two new carbon-carbon sigma bonds.

Intermediates in Transformations : In contrast to the concerted formation, subsequent transformations of the 7-azabenzonorbornene core clearly involve distinct intermediates.

Radical Intermediates : The neophyl-type rearrangement proceeds via carbon-centered radical intermediates. The stability and rearrangement pathways of these radicals dictate the final product structure. nih.gov

Organometallic Intermediates : In the rhodium-catalyzed C-H activation reactions, a seven-membered rhodacycle complex has been identified as a key intermediate. The formation and subsequent β-N elimination from this organometallic species are crucial steps in the catalytic cycle. thieme-connect.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms associated with this compound. These computational methods allow for the detailed study of reaction pathways, transition states, and molecular properties that are often difficult to probe experimentally.

DFT is widely used to investigate the cycloaddition reactions that form the 7-azabenzonorbornene core and its subsequent transformations. Preliminary DFT studies have been used to assess the feasibility and reactivity of pyrrole-based dienes in such cycloadditions, confirming their suitability for these reactions. mdpi.com Furthermore, high-level computational methods, which often combine DFT geometries with more accurate energy calculations like CCSD(T), are employed to precisely determine the energy differences between concerted and stepwise pathways in related cycloaddition reactions. semanticscholar.orgnih.gov In studying transformations, DFT is used to model the energetics of catalytic cycles, such as the concerted metallation deprotonation (CMD) mechanism in palladium-catalyzed C-H functionalization. nih.gov

Quantum chemical calculations are powerful predictive tools.

Reactivity : Frontier Molecular Orbital (FMO) theory, a concept derived from quantum mechanics, explains the reactivity in the core-forming Diels-Alder reaction. The reaction is facilitated by the energetic overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene (pyrrole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (benzyne). organic-chemistry.org

Regioselectivity : For transformations such as C-H activation on substituted 7-azabenzonorbornene systems, quantum mechanics-based computational workflows have been developed to accurately predict the site of reaction. These models calculate the relative energies of potential intermediates to determine the most likely product. nih.govchemrxiv.org

Stereoselectivity : The stereochemical outcome of aza-Diels-Alder reactions can be predicted by examining the transition state energies. While many Diels-Alder reactions favor an endo product due to secondary orbital interactions, aza-Diels-Alder reactions involving cyclic dienes often show a preference for the exo product. wikipedia.orgorganic-chemistry.org

The analysis of electronic structure and the calculation of reaction energy profiles provide the ultimate detail for mechanistic understanding.

Electronic Structure : The electronic nature of the reactants is fundamental to the core formation reaction. The HOMO of the electron-rich pyrrole and the LUMO of the electron-deficient benzyne control the cycloaddition, a classic example of a normal-electron-demand Diels-Alder reaction. organic-chemistry.org

Energetic Profiles : Computational chemistry allows for the mapping of the potential energy surface for a reaction.

A concerted reaction is characterized by a smooth energetic profile with a single energy maximum, which corresponds to the transition state.

A stepwise reaction has a more complex profile, featuring energy minima that represent intermediates, which are separated by transition states.

By calculating and comparing the energetic profiles, researchers can definitively distinguish between competing concerted and stepwise mechanisms, as the pathway with the lowest activation energy barrier will be the kinetically favored one. semanticscholar.orgnih.gov

Structure-Reactivity Relationships within the this compound System

The reactivity of the this compound scaffold is intricately linked to its unique structural and electronic properties. The inherent strain of the bicyclic system and the electronic influence of the nitrogen atom at the 7-position, as well as substituents on the aromatic ring and the nitrogen atom, all play crucial roles in determining the compound's behavior in chemical reactions. Computational and mechanistic studies have provided significant insights into these relationships, particularly in the context of cycloaddition and transition-metal-catalyzed reactions.

The strained double bond in this compound is a key determinant of its reactivity, making it a reactive intermediate in various transformations. The facial selectivity of reactions involving this double bond is a well-documented phenomenon, with a general preference for exo attack. This selectivity is attributed to the steric hindrance posed by the benzo group on the endo face.

In the realm of cycloaddition reactions, such as the 1,3-dipolar cycloaddition with nitrile oxides, 7-azabenzonorbornadiene derivatives have been shown to yield the exo-cycloadduct as the major product. This stereoselectivity underscores the directing effect of the bicyclic framework. While systematic quantitative studies on the electronic effects of substituents on the benzonorbornene core are not extensively documented in publicly available literature, computational studies on related systems, like 7-oxabenzonorbornadienes, suggest that both electronic and steric contributions of substituents can influence the regioselectivity of such cycloadditions. For instance, in reactions with nitrile oxides, the relative ratios of regioisomers formed are dependent on the nature of the substituent at the C1-position of the bicyclic system.

Furthermore, computational studies on related norbornene systems in Diels-Alder reactions have established that substituents can significantly influence reaction rates. These effects are often rationalized using frontier molecular orbital (FMO) theory. Electron-donating groups on a diene and electron-withdrawing groups on a dienophile generally accelerate normal electron-demand Diels-Alder reactions by reducing the HOMO-LUMO energy gap. Conversely, inverse electron-demand Diels-Alder reactions are favored by the opposite substitution pattern. While specific kinetic data for substituted 7-aza-benzonorbornenes in these reactions are sparse, these general principles are expected to hold true.

The following tables summarize the qualitative structure-reactivity relationships based on available mechanistic and computational studies.

Table 1: Influence of Structural Features on Reactivity and Selectivity

| Structural Feature | Effect on Reactivity/Selectivity | Reaction Type | Mechanistic Rationale |

| Bicyclic Ring Strain | Increased reactivity of the double bond | Cycloaddition, C-H Activation | Relief of ring strain in the transition state and product. |

| Exo/Endo Facial Asymmetry | Predominant exo attack | Cycloaddition | Steric hindrance from the benzo moiety on the endo face. |

| Nitrogen Atom at Position 7 | Potential for coordination to metal catalysts | Transition-Metal Catalysis | Lewis basicity of the nitrogen atom can influence the catalytic cycle. |

Table 2: Observed Effects of Substituents in Reactions of this compound Derivatives

| Reaction Type | Location of Substituent | Nature of Substituent | Observed Effect |

| 1,3-Dipolar Cycloaddition | C1-position of the bicyclic frame | Varied (in related oxa-analogs) | Influences regioselectivity through electronic and steric effects. |

| Rh(III)-catalyzed C-H Activation | Aromatic ring and N-protecting group | Varied | Affects reaction efficiency and product yield. |

Role of 7 Aza Benzonorbornene in Advanced Organic Synthesis

Utilization as a Versatile Scaffold for Complex Molecular Architecture Construction

The constrained and structurally intricate nature of 7-Aza-benzonorbornene makes it an exceptional scaffold for the assembly of complex molecular architectures. nih.govnih.gov Its rigid framework provides a predictable platform for the spatial arrangement of functional groups, a crucial aspect in the design of molecules with specific biological activities or material properties. The inherent strain within the bicyclic system can be strategically harnessed to drive various chemical transformations.

Researchers have successfully employed this compound derivatives in the synthesis of architecturally complex molecules. The defined stereochemistry of the scaffold allows for a high degree of control over the three-dimensional arrangement of substituents, which is paramount in fields like medicinal chemistry and materials science. nih.gov This control enables the precise construction of molecules with desired shapes and functionalities.

The application of this compound and its derivatives extends to the creation of larger, more elaborate structures through methods like ring-opening metathesis polymerization (ROMP). For instance, N-methyl-7-azabenzonorbornadiene has been polymerized via ROMP to create novel materials. caltech.edu This highlights the role of the this compound core in generating polymers with specific and tunable properties.

Precursor to Structurally Diverse Nitrogen-Containing Heterocycles (e.g., Piperidine (B6355638) Scaffolds)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a key focus in organic chemistry. nih.govopenmedicinalchemistryjournal.comfrontiersin.org this compound serves as an excellent precursor for the synthesis of a wide array of these valuable compounds, including piperidine and pyrrolidine (B122466) scaffolds. beilstein-journals.orgscholaris.ca

The strained double bond and the presence of the nitrogen atom in the this compound framework allow for a variety of ring-opening and rearrangement reactions. These transformations can be catalyzed by transition metals, leading to the formation of diverse heterocyclic structures with a high degree of stereocontrol. For example, tandem deoxygenation-rearrangement reactions of derivatives of 7-azabenzonorbornadienes have been shown to produce substituted 2-aza-5,6-benzonorbornenes, which can be further converted into substituted pyrrolidines. beilstein-journals.org

The ability to transform the rigid bicyclic structure of this compound into more flexible, medicinally relevant scaffolds like piperidines is of significant interest. These transformations often proceed with excellent control over the stereochemistry of the final product, a critical factor in the development of new therapeutic agents.

Application in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. researchgate.netuniv-rennes.frmdpi.comfrontiersin.org These processes are valued for their atom and step economy, leading to more sustainable and cost-effective synthetic routes. frontiersin.org The unique reactivity of this compound makes it an ideal substrate for such complex transformations.

The strained alkene within the this compound system is particularly amenable to participating in cascade sequences initiated by transition-metal catalysts. For example, ruthenium-catalyzed ring-opening/lactamization of azabenzonorbornadiene derivatives with arylamides has been developed for the synthesis of biologically important benzo[c]phenanthridine (B1199836) derivatives. beilstein-journals.org This reaction proceeds through a cascade of C-H activation, ring-opening, and cyclization steps.

Furthermore, this compound derivatives have been utilized in multicomponent reactions where three or more reactants combine in a one-pot process to form a complex product. These reactions offer a powerful tool for rapidly generating libraries of structurally diverse molecules for biological screening. The ability of this compound to engage in these complex reaction pathways underscores its versatility as a building block in modern organic synthesis.

Potential in the Development of Novel Synthetic Methodologies

The exploration of the reactivity of this compound continues to drive the development of novel synthetic methodologies. researchgate.net Its distinct structural and electronic properties provide a fertile ground for discovering new chemical transformations and for advancing the field of asymmetric catalysis.

One area of active research is the transition-metal-catalyzed asymmetric ring-opening of this compound derivatives. nih.gov For instance, cobalt-catalyzed asymmetric ring-opening reactions have been developed, offering diastereodivergent access to valuable chiral products. nih.gov These methods often employ chiral ligands to induce high levels of enantioselectivity, providing access to enantiomerically enriched building blocks that are crucial for drug development.

Moreover, the use of this compound derivatives in photoredox catalysis is an emerging area. beilstein-journals.org Combining photoredox catalysis with transition-metal catalysis has enabled novel transformations, such as the coupling of alkyl nucleophiles with heterobicyclic alkenes like this compound derivatives. beilstein-journals.org These innovative approaches expand the synthetic chemist's toolbox and open up new avenues for the construction of complex molecules. The ongoing investigation into the chemistry of this compound promises to yield even more powerful and selective synthetic methods in the future.

Emerging Research Avenues and Future Prospects

Development of Catalytic Asymmetric Syntheses of 7-Aza-benzonorbornene Derivatives

A significant frontier in the chemistry of this compound is the development of catalytic asymmetric methods to control the stereochemistry of its derivatives. The ability to produce enantioenriched compounds is crucial, as the biological activity of molecules is often dependent on their three-dimensional structure. nih.gov The creation of chiral catalysts that can effectively induce high levels of enantioselectivity in reactions involving this scaffold is a primary focus. uclm.es

Recent progress has seen the emergence of several transition-metal-based catalytic systems for asymmetric transformations of this compound and related bicyclic alkenes. These methods often involve the enantioselective opening of the strained ring system. For instance, iridium-catalyzed asymmetric ring-opening of 7-azabenzonorbornene derivatives has been developed to generate trans-1,2-diamines, which are important building blocks in medicinal chemistry. thieme-connect.com Similarly, rhodium(III) catalysts featuring chiral cyclopentadienyl (B1206354) (Cp) ligands have been employed for asymmetric ring-opening reactions. thieme-connect.com These systems are designed to overcome challenges such as controlling enantioselectivity and preventing unwanted side reactions. thieme-connect.com

Another approach involves the nickel-catalyzed asymmetric reductive ring-opening. While initial studies focused on oxabicyclic alkenes, this methodology has been explored for N-tosyl azabenzonorbornadiene. scholaris.ca The goal is to achieve effective ring opening with high enantiomeric excess, driven by the activation of the nitrogen atom. scholaris.ca The development of these catalytic systems is a major step towards producing complex, stereochemically defined molecules from readily available starting materials. nih.gov

Table 1: Examples of Catalytic Asymmetric Reactions on this compound Scaffolds

| Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|

| Iridium / Chiral Ligand | Asymmetric Ring Opening | trans-1,2-Diamine Derivatives | thieme-connect.com |

| Rhodium(III) / Chiral Cp Ligand | Asymmetric Ring Opening | Chiral Diamine Derivatives | thieme-connect.com |

| Nickel / Chiral Ligand / DIBAL-H | Asymmetric Reductive Ring Opening | Chiral Tetrahydronaphthalene Derivatives | scholaris.ca |

Exploration of Undiscovered Reactivities and Transformations

The unique structural features of this compound—namely its ring strain and the presence of a heteroatom bridge—endow it with reactivity that is still being uncovered. thieme-connect.com A key area of current research is the use of this scaffold in transition-metal-catalyzed C-H functionalization reactions. thieme-connect.com These reactions offer an efficient way to build molecular complexity by directly forming new bonds on pre-existing hydrocarbon frameworks. researchgate.net

One intriguing and not fully understood reaction is the Ru(II)-catalyzed hydroarylation of 7-azabenzonorbornene derivatives. rsc.orgresearchgate.net This reaction is notable because it proceeds without the need for additives or metal salts that are typically required for catalyst activation in similar ruthenium-catalyzed processes. rsc.orgresearchgate.net It has been observed that dioxygen plays a critical and indispensable role in the catalytic cycle, but its precise mechanism of action remains undiscovered, presenting a compelling puzzle for mechanistic chemists. rsc.orgresearchgate.net

Furthermore, researchers are exploring novel annulation and cycloaddition pathways. Rhodium(III)-catalyzed annulation of amides with 7-azabenzonorbornadienes has been shown to proceed through a double C–H activation pathway, involving a seven-membered rhodacycle intermediate. thieme-connect.com In a different vein, the ruthenium-catalyzed cycloaddition of 7-azabenzonorbornadienes with alkynes presents a complex landscape of multiple competing reaction pathways. researchgate.net Density functional theory (DFT) calculations have been used to model these pathways, revealing that the formation of different products, such as dihydrobenzoindoles and cyclobutenes, is governed by subtle energetic differences between competing mechanisms. researchgate.net These studies highlight that the reactivity of this compound is rich with opportunities for discovering new transformations and gaining deeper mechanistic insights.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives is poised to benefit significantly from the integration of modern process technologies like flow chemistry and automated synthesis. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govresearchgate.net These attributes are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, conditions that can arise in the functionalization of bicyclic alkenes. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions. labunlimited.com By using software to control pumps, valves, and reactors, a large number of experiments with varying parameters (e.g., temperature, pressure, reagent concentration) can be run sequentially and automatically. researchgate.net This allows for the rapid mapping of reaction conditions to identify optimal parameters for yield and selectivity, a process that would be prohibitively time-consuming using manual batch methods. researchgate.netlabunlimited.com

For the multistep synthesis of complex molecules derived from this compound, flow chemistry enables a "telescoped" reaction sequence. mdpi.com In this approach, the product stream from one reactor is fed directly into the next, where a new reagent or catalyst is introduced to perform the subsequent transformation. mdpi.com This avoids the need for manual isolation and purification of intermediates, streamlining the entire synthetic process. The combination of automated systems with real-time analytical monitoring can create a high-fidelity platform for producing protein chains and other complex molecules, a paradigm that could be adapted for the synthesis of advanced this compound-based compounds. nih.govnih.gov

Sustainable Synthesis Approaches for this compound and its Derivatives

In line with the broader goals of green chemistry, a growing research emphasis is on developing sustainable methods for the synthesis of this compound and its derivatives. ijnc.ir The core principles of sustainable synthesis include minimizing waste, reducing energy consumption, and avoiding the use of toxic or hazardous substances. ijnc.irrsc.org

A key strategy is the development of catalytic reactions that are more atom-economical and avoid the use of stoichiometric reagents. fau.eu The transition-metal-catalyzed C-H functionalization and hydroarylation reactions discussed previously are prime examples. researchgate.net Specifically, the Ru(II)-catalyzed hydroarylation of 7-azabenzonorbornene derivatives stands out as a potentially greener process because it functions without the need for metal salt additives, which often contribute to toxic waste streams. rsc.orgresearchgate.net The use of dioxygen, a readily available and environmentally benign oxidant, in this system is another significant advantage from a sustainability perspective. rsc.org

Future research will likely focus on several key areas to enhance the sustainability of these syntheses. This includes the exploration of catalysts based on more abundant and less toxic earth-abundant metals as alternatives to precious metals like rhodium and ruthenium. Another avenue is the use of renewable feedstocks and greener solvent systems. ijnc.ir The development of organoautocatalytic systems, where a product of the reaction itself acts as the catalyst, represents an innovative approach to completely avoid external metal catalysts and aggressive reagents. fau.eu By integrating these green chemistry principles, the synthesis of valuable this compound scaffolds can be made more environmentally and economically sustainable. rsc.org

Q & A

Q. How can researchers ensure ethical data reporting and avoid selective publication bias in this compound studies?

- Methodological Answer: Pre-register hypotheses and experimental designs on platforms like Open Science Framework (OSF). Report negative results (e.g., failed syntheses) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, depositing in repositories like Chemotion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.